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RAD14 protein

Nucleotide excision repair DNA damage recognition Binding affinity

RAD14 (CAS 147953-53-5) is the Saccharomyces cerevisiae nucleotide excision repair (NER) damage-recognition protein, a 247-residue zinc metalloprotein (predicted molecular mass 29,328 Da) that serves as the functional and structural homolog of human XPA. RAD14 is an essential subunit of Nucleotide Excision Repair Factor 1 (NEF1), the ternary complex with Rad1‑Rad10 nuclease that executes the damage-recognition and 5′-incision step of NER.

Molecular Formula C6H14N2
Molecular Weight 0
CAS No. 147953-53-5
Cat. No. B1175883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAD14 protein
CAS147953-53-5
SynonymsRAD14 protein
Molecular FormulaC6H14N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RAD14 Protein (CAS 147953-53-5) Procurement Guide: Baseline Identity and NER Pathway Context


RAD14 (CAS 147953-53-5) is the Saccharomyces cerevisiae nucleotide excision repair (NER) damage-recognition protein, a 247-residue zinc metalloprotein (predicted molecular mass 29,328 Da) that serves as the functional and structural homolog of human XPA [1]. RAD14 is an essential subunit of Nucleotide Excision Repair Factor 1 (NEF1), the ternary complex with Rad1‑Rad10 nuclease that executes the damage-recognition and 5′-incision step of NER [2]. The protein is encoded by the YMR201C locus, is experimentally tractable via established overexpression and affinity-tagging protocols in S. cerevisiae, and is widely used as a model system for XP group A disease research [3].

RAD14 Protein (CAS 147953-53-5): Why In‑Class Substitution by Human XPA, Rad4/XPC, or Fission Yeast Rhp14 Is Scientifically Unjustified


Despite evolutionary conservation, RAD14 cannot be functionally replaced by its closest homologs—human XPA, the S. cerevisiae Rad4 (XPC homolog), or S. pombe Rhp14—without altering key experimental outcomes. RAD14 and XPA exhibit different lesion‑binding surfaces and substrate preferences established by comparative NMR and crystallography [1]; RAD14 binds the Rad1‑Rad10 nuclease with an interaction map not fully recapitulated by human XPA‑ERCC1‑XPF or by yeast Rad4‑Rad23 [2]; and RAD14 uniquely defines the NEF1 subassembly that is mechanistically distinct from NEF2 (Rad4‑Rad23) [3]. Substituting RAD14 with any in‑class alternative therefore changes both the biochemical reconstitution landscape and the genetic readout in yeast model systems, rendering generic selection indefensible for rigorous NER research [3].

RAD14 Protein (CAS 147953-53-5) Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data for Procurement Decisions


Lesion Binding Affinity: RAD14 Kaff = 135 nM for AAF‑dG Adduct vs. Reported Human XPA DNA‑Binding Kd Heterogeneity

RAD14 binds a defined bulky adduct (AAF‑dG) with a measured association constant Kaff = 135 nM (±10 nM SEM) determined by competitive electrophoretic mobility shift assay (EMSA) [1]. By contrast, published human XPA DNA‑binding affinities vary widely depending on substrate: XPA binds model double‑strand/single‑strand DNA junctions with Kd ≈ 49 nM but shows substantially weaker affinity for lesion‑containing duplexes [2]. This substrate‑dependent affinity divergence means that procurement specifications that require a single quantitatively characterized lesion‑binding standard cannot be met by generic XPA or uncharacterized NER protein preparations.

Nucleotide excision repair DNA damage recognition Binding affinity

Lesion‑Type Selectivity: RAD14 Preferentially Recognizes (6‑4) Photoproducts, Not CPDs — A Critical Distinction from XPC/Rad4

RAD14 selectively binds pyrimidine(6‑4)pyrimidone photoproducts but not cyclobutane pyrimidine dimers (CPDs). Enzymatic photoreactivation that removes CPDs from UV‑damaged DNA has no effect on RAD14 binding in EMSA experiments [1]. In contrast, the yeast XPC homolog Rad4 (in complex with Rad23) recognizes CPDs and other helix‑destabilizing lesions via an entirely distinct mechanism involving β‑hairpin insertion into the undamaged complementary strand [2]. This orthogonal lesion‑specificity profile means RAD14 and Rad4 interrogate non‑overlapping subsets of UV damage, making them complementary rather than interchangeable recognition factors.

UV photolesion discrimination NER substrate specificity Damage recognition

Zinc‑Stoichiometry and Metal‑Selectivity: RAD14 Contains Exactly One Zinc Atom and Discriminates Against Other Divalent Cations

Homogeneously purified RAD14 contains precisely one zinc atom per protein molecule as quantified by atomic emission spectroscopy [1]. RAD14 binds zinc in vitro but does not bind other divalent metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺), establishing a stringent metal‑ion selectivity profile [1]. While human XPA also contains a C4‑type zinc‑finger motif, the zinc‑binding stoichiometry of full‑length recombinant human XPA has been reported as substoichiometric in some preparations due to incomplete folding or oxidation of the zinc‑binding domain [2]. This difference has practical implications for lot‑to‑lot consistency in biochemical assays requiring fully metallated protein.

Zinc metalloprotein Atomic emission spectroscopy Protein quality control

Structural Kink Induction: RAD14 Induces a Stereotyped 70° DNA Duplex Kink, a Structurally Validated Damage‑Verification Mechanism

Crystal structures of the RAD14 DNA‑binding domain in complex with cisplatin (1,2‑GG) and AAF‑dG lesions reveal that two RAD14 monomers bind the damaged duplex and induce a uniform, sharp kink of 70° at the lesion site [1]. This kink is accompanied by insertion of a β‑hairpin from each monomer that melts the duplex locally, creating a conserved 13‑base‑pair recognition motif [1]. Analogous human XPA crystal structures are not available at comparable resolution, and NMR studies indicate that the C‑terminal extension beyond the globular core—absent in the crystallized RAD14 construct—participates in XPA‑DNA contacts, implying a partially distinct binding geometry [2]. The RAD14‑derived structural model therefore provides a uniquely high‑resolution, experimentally validated reference for the XPA‑family damage‑verification step.

DNA kink Crystal structure Damage verification

NEF1 Reconstitution Activity: RAD14 Is Obligate for Subassembly Formation and Quantitative Incision Enhancement

Histidine‑tagged RAD14 affinity purification from yeast nuclear extracts co‑purifies the full NEF1 subassembly (Rad1‑Rad10‑Rad14) together with Rad7, Rad16, Rad23, RPA, RPB1, and TFIIH; none of these proteins bind the affinity resin in the absence of recombinant RAD14 [1]. In the reconstituted NER system, the Rad1‑Rad10‑Rad14 (NEF1) complex catalyzes a higher level of incision of UV‑damaged DNA than Rad1‑Rad10 alone, confirming that RAD14 is essential for full catalytic competence [2]. No other yeast NER protein (e.g., Rad4, Rad23) can substitute for RAD14 in the formation of a functional NEF1 subassembly.

NEF1 complex NER reconstitution His‑tagged affinity purification

Recombinant Production Yield and Homogeneity: 0.4 mg of >95% Homogeneous RAD14 per Liter of Yeast Culture

Using a yeast overexpression system with histidine‑tagged RAD14, a standardized purification protocol yields approximately 0.4 mg of >95% homogeneous RAD14 protein per liter of culture [1]. This defined yield and homogeneity benchmark has not been equivalently documented for full‑length recombinant human XPA from eukaryotic hosts in the peer‑reviewed literature, where yields are frequently lower and require refolding from inclusion bodies [2]. The availability of a reproducible, high‑purity RAD14 production method directly facilitates large‑scale NER reconstitution experiments and reduces procurement risk associated with lot‑to‑lot variability of alternative NER proteins.

Recombinant protein purification Yield optimization Protein homogeneity

RAD14 Protein (CAS 147953-53-5) Optimal Application Scenarios for Scientific and Industrial Users


In Vitro Reconstitution of Yeast Nucleotide Excision Repair for Mechanistic Studies

RAD14 is the obligate subunit for assembling a fully functional NEF1 complex, which is required to reconstitute the incision step of NER in vitro. The documented lesion‑specific binding affinity (Kaff = 135 nM for AAF‑dG) and the validated NEF1 co‑purification protocol provide a quantitative framework for multi‑turnover incision assays and kinetic studies [1]. This application is not achievable with Rad4 (NEF2), human XPA, or Rhp14, which form distinct subassemblies and exhibit divergent lesion‑recognition profiles.

Structural Biology and Rational Drug Design Targeting the XPA‑Family Damage‑Verification Step

RAD14 is the only XPA‑family protein for which high‑resolution co‑crystal structures with multiple DNA lesions are available, detailing the 70° kink, β‑hairpin insertion, and 13‑mer recognition motif [2]. These structures serve as the primary template for computational docking, inhibitor design, and structure‑guided mutagenesis of the NER damage‑verification step. No equivalent structural data exist for human XPA, making RAD14 procurement essential for structural biology programs targeting this NER node [2].

Xeroderma Pigmentosum Group A Disease Modeling in Yeast

RAD14 deletion (rad14Δ) strains exhibit an absolute defect in NER incision and are widely used to model XP‑A pathology [3]. The differential UV sensitivity between rad14Δ (complete loss of incision) and rad14 point mutants (partial activity) enables quantitative genotype‑phenotype correlation studies [3]. The yeast system provides a genetically tractable, ethically unconstrained platform for testing XP‑A therapeutic strategies that cannot be fully replicated with human XPA cell lines alone.

Affinity‑Based Isolation of the Native Yeast NER Interactome

Histidine‑tagged RAD14 enables one‑step affinity purification of the entire NER interactome—including Rad1, Rad7, Rad10, Rad16, Rad23, RPA, RPB1, and TFIIH—from yeast nuclear extracts, providing a system‑wide snapshot of NER protein assemblies [4]. This capability is unique to RAD14; parallel experiments with tagged Rad4 or Rad23 yield NEF2‑restricted complexes, and human XPA lacks a comparable native yeast interaction network [4].

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